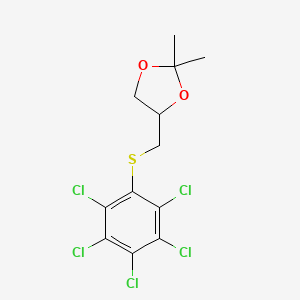
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a pentachlorophenylthio group, which is a phenyl ring substituted with five chlorine atoms and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4-((trichlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((tetrachlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((pentachlorophenylthio)ethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is unique due to the presence of five chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This high degree of chlorination can enhance the compound’s stability and resistance to degradation, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
73987-11-8 |
|---|---|
Molekularformel |
C12H11Cl5O2S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DVLUIQKNFOKCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




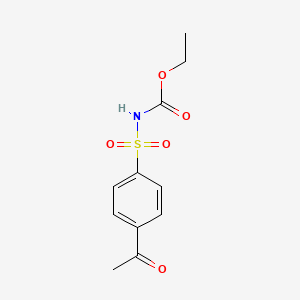
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
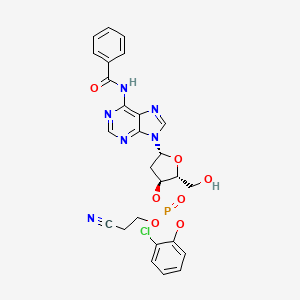
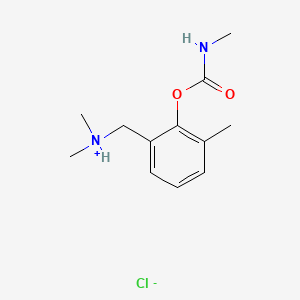
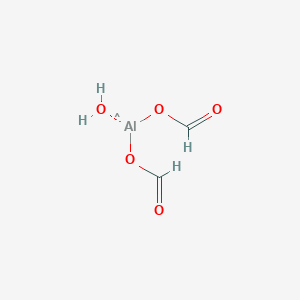
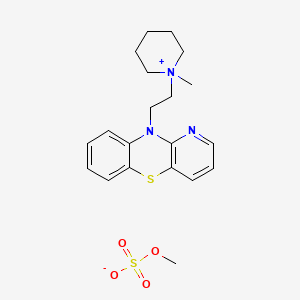
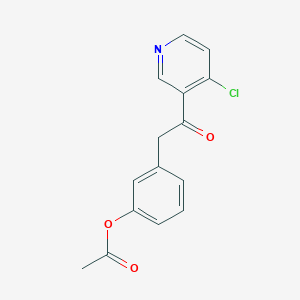
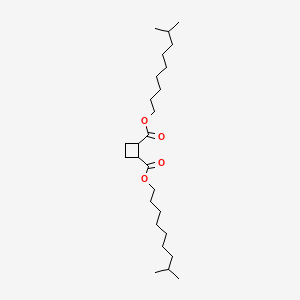
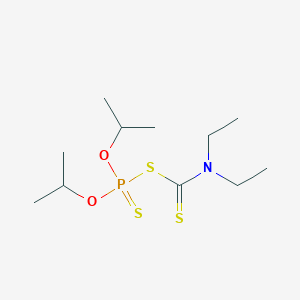
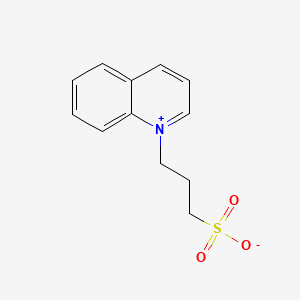
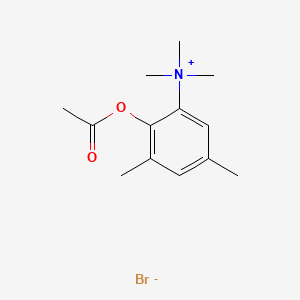
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
